6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde
Description
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H16N2O/c1-12-8-16(17-9-15(12)11-19)18-7-6-13-4-2-3-5-14(13)10-18/h2-5,8-9,11H,6-7,10H2,1H3 |
InChI Key |
RXALAVTTYXYKES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Dihydroisoquinoline Synthesis
The dihydroisoquinoline moiety is typically synthesized via cyclization of substituted phenethylamines or through transition-metal-catalyzed C–H activation. For example, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 164148-92-9) serves as a key intermediate, synthesized via catalytic hydrogenation of 6-amino-isoquinoline followed by Boc protection.
Representative Reaction Conditions for Dihydroisoquinoline Formation
Nicotinaldehyde Functionalization
The 4-methylnicotinaldehyde fragment is often prepared via directed ortho-metalation (DoM) or iodination followed by cross-coupling. For instance, 6-methoxynicotinaldehyde undergoes iodination using n-BuLi and iodine to yield 4-iodo-6-methoxynicotinaldehyde, which is subsequently formylated.
Stepwise Synthesis and Catalytic Coupling
Suzuki-Miyaura Coupling
A pivotal step involves coupling the dihydroisoquinoline boronic ester with a halogenated nicotinaldehyde. Patent US7655664B2 details the use of PdCl₂(dppf) and bis(pinacolato)diboron to facilitate this transformation:
Example Protocol
-
Boronate Formation :
-
Cross-Coupling :
Reductive Amination
Alternative routes employ reductive amination between 4-methylnicotinaldehyde and dihydroisoquinoline amines. For example, reacting 6-amino-3,4-dihydroisoquinoline with 4-methylnicotinaldehyde in the presence of NaBH₃CN achieves the target compound in 24% yield.
One-Pot and Tandem Methodologies
Recent advances emphasize efficiency through one-pot strategies. A Rh(III)-catalyzed system developed by Long et al. (2021) enables tandem C–H allylation and N-alkylation cyclization, producing dihydroisoquinoline derivatives under mild conditions. Adapting this method, 4-methylnicotinaldehyde could be introduced via a trimethylene carbonate intermediate, though yields remain unverified for this specific compound.
Microwave-Assisted Optimization
Microwave irradiation (150°C, 30 min) in DMF improves coupling efficiency between sterically hindered fragments, reducing reaction times from days to hours.
Challenges and Optimization
Regioselectivity and Byproduct Formation
The electron-deficient pyridine ring in 4-methylnicotinaldehyde complicates coupling reactions, often necessitating bulky ligands (e.g., XPhos) to suppress homocoupling. Additionally, over-reduction of the aldehyde group during hydrogenation requires careful monitoring.
Solvent and Temperature Effects
-
DMF vs. THF : DMF enhances solubility of polar intermediates but may promote aldol condensation of the aldehyde.
-
Low-Temperature Quenching : Reactions involving aldehyde intermediates are quenched at 0°C to prevent decomposition.
Comparative Yields Under Varied Conditions
| Method | Solvent | Temp (°C) | Catalyst | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | DMF | 90 | PdCl₂(dppf) | 27% |
| Reductive Amination | MeOH | RT | NaBH₃CN | 24% |
| Microwave-Assisted | DMF | 150 | Pd(OAc)₂/XPhos | 33% |
Alternative Routes and Emerging Techniques
Chemical Reactions Analysis
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Scientific Research Applications
Metalloproteinase Inhibition
One of the most promising applications of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde is its role as an inhibitor of metalloproteinases (MMPs). MMPs are enzymes that play critical roles in tissue remodeling and are implicated in various pathological processes, including cancer metastasis. Research indicates that this compound can selectively bind to specific MMPs, potentially modulating their activity without affecting other enzymatic pathways.
Case Study:
In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects against MMP-9, with IC50 values suggesting effective modulation of cancer cell migration and invasion.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Similar compounds within its structural class have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study:
A study evaluated the neuroprotective effects of related isoquinoline derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds reduced cell death significantly and improved cell viability, suggesting potential therapeutic applications for neurodegenerative conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its structure to enhance biological activity or selectivity. Various derivatives have been synthesized to explore their pharmacological profiles.
Table: Structural Variants and Their Properties
| Compound Name | Structure | Key Features |
|---|---|---|
| 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde | Structure | Similar isoquinoline moiety; different substitution pattern |
| 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylnicotinaldehyde | Structure | Variation in methyl group position; potential differences in activity |
| 6-(3,4-dihydro-1H-isoquinolin-2-yl)nicotinaldehyde | Structure | Lacks methyl substitution; may exhibit different pharmacological properties |
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into hydrophobic pockets within proteins, stabilizing its interaction through hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Functional Group Variations
The target compound’s aldehyde group distinguishes it from esters, amides, and ketones in related structures. Key analogs include:
Substituent Effects
- Methyl Group at Pyridine 4-Position: Present in both the target compound and its methyl ester analog, this group enhances steric hindrance and lipophilicity compared to methoxy-substituted dihydroisoquinolines (e.g., compounds 6d–6h ).
- Dihydroisoquinoline Modifications: Substituents on the dihydroisoquinoline ring (e.g., phenyl, sulfonyl, or methoxy groups) alter electronic properties. For example, sulfonyl groups in compound 6e increase polarity, while phenyl groups (6g, 6h ) enhance aromatic stacking.
Biological Activity
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde, with the CAS number 5316-51-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : CHNO
- Molecular Weight : 252.31 g/mol
- Structural Features : The compound features a methylnicotinaldehyde moiety linked to a dihydroisoquinoline structure, which is believed to contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study involving various isoquinoline derivatives demonstrated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
Several studies have explored the anticancer properties of related compounds. For instance, derivatives of 3,4-dihydroisoquinoline have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has been documented in animal models. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests that this compound could be beneficial in conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It can influence pathways such as apoptosis and cell cycle regulation.
- Antioxidant Properties : The presence of phenolic structures may confer antioxidant capabilities, protecting cells from oxidative damage.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Amoxicillin) | 16 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC values indicated potent anticancer activity across multiple cell lines.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinaldehyde?
- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, the aldehyde group can be introduced via formylation of a 4-methylnicotinamide precursor, followed by coupling with a dihydroisoquinoline moiety using activating agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF . Purification is achieved via column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) and confirmed by TLC monitoring. Evidence from custom synthesis of analogous dihydroquinolinones supports this approach .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer: Use a combination of analytical techniques:
- 1H/13C NMR: Identify characteristic peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm, dihydroisoquinoline protons at δ 2.5–3.5 ppm) .
- HPLC: Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry (MS): Confirm molecular ion ([M+H]+) via ESI-MS and compare with theoretical molecular weight .
Q. What are the key stability considerations for handling this compound?
- Methodological Answer: The aldehyde group is prone to oxidation and hydration. Store the compound under inert gas (N2/Ar) at –20°C in anhydrous DMSO or dichloromethane. Avoid prolonged exposure to light, moisture, or basic conditions, which accelerate degradation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How does the reactivity of the aldehyde group influence derivatization strategies?
- Methodological Answer: The aldehyde can form hydrazones or oximes with reagents like 2,4-dinitrophenylhydrazine (DNPH) or Girard’s reagent T, enabling detection or immobilization . For example, reaction with DNPH (in acidic ethanol, 60°C, 2 hr) yields a hydrazone derivative detectable by UV-Vis (λmax = 360 nm). Optimize molar ratios (1:1.2 aldehyde:DNPH) to avoid side reactions with the dihydroisoquinoline amine .
Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer: Design accelerated degradation studies:
- Acidic Conditions: Dissolve in 0.1 M HCl (pH 1–3) and monitor aldehyde loss via HPLC at 24-hr intervals.
- Basic Conditions: Use 0.1 M NaOH (pH 10–12) to assess ring-opening or oxidation.
- Neutral Conditions: Test in PBS (pH 7.4) at 37°C to simulate physiological environments.
Data contradictions often arise from solvent choice (e.g., TFA in mobile phases may artificially stabilize the compound ).
Q. What advanced techniques are suitable for studying regioselective modifications of the dihydroisoquinoline moiety?
- Methodological Answer: Use density functional theory (DFT) calculations to predict reactive sites, complemented by experimental validation:
- Oxidation Studies: Treat with m-CPBA (meta-chloroperbenzoic acid) to probe epoxidation or N-oxidation.
- Electrophilic Aromatic Substitution: Introduce halogens (e.g., Br2 in acetic acid) and analyze products via HRMS and 2D NMR (COSY, HSQC) .
Q. How can the compound’s potential as a pharmacophore in medicinal chemistry be evaluated?
- Methodological Answer: Screen for bioactivity using:
- Receptor Binding Assays: Radiolabel the compound (e.g., tritiation) and test affinity via scintillation counting.
- Enzyme Inhibition: Use fluorescence polarization to measure inhibition constants (Ki) against target enzymes (e.g., kinases).
Computational docking (AutoDock Vina) can prioritize targets based on the dihydroisoquinoline scaffold’s known interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer: Variability often stems from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
